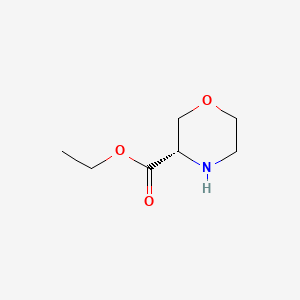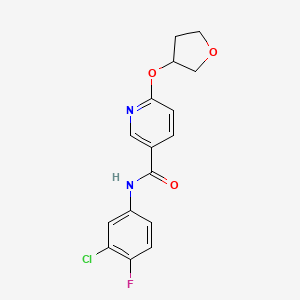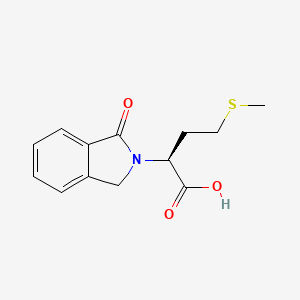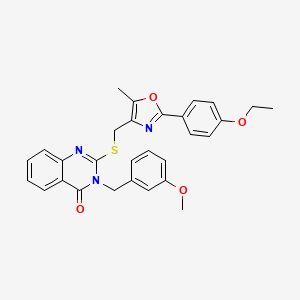
Ethyl morpholine-3-carboxylate
概要
説明
Ethyl morpholine-3-carboxylate, also known as Ethyl morpholine-3-carboxylate hydrochloride, is a chemical compound with the molecular formula C7H14ClNO3 . It has a molecular weight of 195.65 . The compound is used in laboratory settings .
Synthesis Analysis
The synthesis of morpholines, including Ethyl morpholine-3-carboxylate, has been a subject of research due to their widespread availability in natural products and biologically relevant compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of Ethyl morpholine-3-carboxylate involves a morpholine (1,4-oxazinane) motif . This motif is significant due to its widespread availability in natural products and biologically relevant compounds . The flexibility of the morpholine ring plus the substituents on the amino group enables several possible conformers .Chemical Reactions Analysis
The chemical reactions of Ethyl morpholine-3-carboxylate involve the condensation of ethyl cyanoacetate and salicylaldehyde . This condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .Physical And Chemical Properties Analysis
Ethyl morpholine-3-carboxylate is a flammable liquid and vapor . It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is suspected of damaging fertility or the unborn child .科学的研究の応用
Synthesis and Biological Activity Studies
- Ethyl morpholine-3-carboxylate has been employed in the synthesis of benzofuro[3,2-d]pyrimidines, which have shown significant antibacterial and antifungal activities. This emphasizes its role in the development of new antimicrobial agents (Bodke & Sangapure, 2003).
Material Science and Catalysis
- The compound has found application in green chemistry as part of bio-derived solvents in palladium-catalyzed aminocarbonylation reactions. This research demonstrates its potential in enhancing the sustainability of chemical processes by using biomass-based solvents (Uzunlu et al., 2023).
Organic Synthesis Enhancements
- In organic synthesis, ethyl morpholine-3-carboxylate has been utilized in the Gewald reaction to synthesize 2-aminothiophenes, showcasing its versatility in creating heterocyclic compounds, which are crucial in drug development and synthesis of organic materials (Tormyshev et al., 2006).
Enzymatic Studies and Resolution
- It has also been used in the enzymatic resolution of cyclic N-Boc protected β-amino acids, indicating its importance in the stereoselective synthesis of biologically active compounds (Pousset et al., 2004).
Innovative Drug Development
- Notably, ethyl morpholine-3-carboxylate derivatives have been explored for their potential in the treatment of migraine through the synthesis of KCNQ2 potassium channel openers, showing significant activity in reducing symptoms in a rat model (Wu et al., 2003).
Safety and Hazards
Ethyl morpholine-3-carboxylate is considered hazardous . It is flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is suspected of damaging fertility or the unborn child . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding breathing dust/fume/gas/mist/vapors/spray .
将来の方向性
The future directions of research on Ethyl morpholine-3-carboxylate could involve the development of green and efficient methods for synthesizing related compounds . This aligns with the current mainstream research direction of green chemistry, contributing to the further development of environmentally friendly biocatalytic processes .
作用機序
Mode of Action
Morpholine derivatives are known to interact with various biological targets, potentially leading to a range of effects .
Biochemical Pathways
Morpholine derivatives have been found in biologically active molecules and pharmaceuticals , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
Morpholine derivatives are known to be involved in a variety of biological activities .
特性
IUPAC Name |
ethyl morpholine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOAAQVACAHQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl morpholine-3-carboxylate | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyano-N-(4-ethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2813615.png)

![2-(2,7-dimethyl-5-oxopyrrolo[3,2-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2813619.png)




![3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813629.png)


![4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2813632.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[1-hydroxy-4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]naphthalen-2-yl]sulfanylacetic Acid](/img/structure/B2813635.png)